molecular formula C10H14ClNO B2454175 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1187160-18-4

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2454175
CAS No.: 1187160-18-4
M. Wt: 199.68
InChI Key: VNKNIFXVDLMUFO-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a crystalline solid that is soluble in water and some organic solvents

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-7-5-6-8(11)10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKNIFXVDLMUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 7-methoxyindanone with ammonia or an amine under reducing conditions to form the corresponding amine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may vary, but they generally involve large-scale organic synthesis techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines.

Scientific Research Applications

Neuropharmacology

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other neurological conditions. The compound's structural features may enhance its affinity and selectivity for these receptors compared to other similar compounds, making it a valuable candidate for further pharmacological research.

Therapeutic Potential

The compound shows promise as an agonist at the 5-HT2A receptor, which plays a crucial role in mood regulation and perception. This suggests that it could influence neurotransmitter systems relevant to various psychological disorders, including depression and anxiety disorders.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups that enhance its selectivity and potency at serotonin receptors compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamineMethoxy group at position sixDifferent receptor interaction profile due to position variation
1-(2,3-Dihydro-1H-inden-5-yl)methanamineLacks methoxy substitutionPotentially different pharmacological effects due to missing functional group
(7-Methylindole)Indole structure without methanamineDifferent chemical behavior due to structural differences

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of 7-Methoxy-2,3-dihydro-1H-inden-1-amines as potential therapeutic agents. Notably:

  • Interaction with Serotonin Receptors : Studies have demonstrated that this compound exhibits significant binding affinity for the 5-HT2A receptor, indicating its potential role in modulating serotonergic activity which is crucial for mood regulation.
  • Potential as an Antidepressant : Given its mechanism of action through serotonin receptor modulation, there are ongoing investigations into its efficacy as an antidepressant agent in preclinical models.
  • Synthesis Methodologies : Various synthetic routes have been developed for producing this compound efficiently under mild conditions, enhancing its feasibility for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems in the brain, influencing neuronal activity and signaling. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-amine hydrochloride: Lacks the methoxy group, which may result in different chemical and biological properties.

    4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and applications.

Uniqueness: 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity or potency in biological systems.

Biological Activity

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound derived from the indane structure, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in pharmacology, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClNC_{10}H_{13}ClN, and it features a methoxy group that contributes to its biological interactions. The presence of a chiral center enhances its potential for stereoselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can engage in hydrophobic interactions. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0195 mg/mL
This compoundBacillus mycoides0.0048 mg/mL
This compoundC. albicans0.0048 mg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in various metabolic pathways. For example, it has shown effectiveness against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria-causing parasites.

CompoundIC50 (μM) against PfDHODHSelectivity Index
7-Methoxy-2,3-dihydro-1H-inden-1-amines0.0089High

This selectivity indicates that the compound could be developed as a targeted therapy for malaria.

Case Studies

Recent studies have explored the effects of 7-Methoxy-2,3-dihydro-1H-inden-1-amines in vivo. In one study involving rodent models infected with Plasmodium falciparum, treatment with this compound resulted in significant reductions in parasitemia levels compared to control groups. The sustained plasma levels after administration suggest favorable pharmacokinetic properties.

Q & A

Basic: What synthetic strategies are effective for preparing 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can critical intermediates be characterized?

Answer:
A common approach involves multi-step synthesis starting from methoxy-substituted indene precursors. For example, reductive amination using sodium borohydride or catalytic hydrogenation can introduce the amine moiety. The final hydrochloride salt is formed by treating the free base with hydrochloric acid in a polar solvent like dioxane, as demonstrated in analogous syntheses of structurally related compounds . Critical intermediates (e.g., imines or free amines) should be characterized via ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry to verify molecular weight. X-ray crystallography (as applied to similar dihydroinden derivatives) can resolve ambiguities in stereochemistry .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm) and amine proton signals (δ ~2.5–3.5 ppm) to confirm substitution patterns .
  • X-ray diffraction : Resolve the spatial arrangement of the dihydroinden core and methoxy group, as seen in studies of (E)-2-(3,4-dimethoxybenzylidene)-dihydroinden derivatives .
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–O bonds (~1250 cm⁻¹) for functional group validation.

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activities of 7-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives?

Answer:
Discrepancies may arise from variations in salt forms, enantiomeric purity, or assay conditions. Methodological solutions include:

  • Comparative assays : Test the free base vs. hydrochloride salt under standardized conditions (e.g., pH 7.4 buffer).
  • Chiral HPLC : Verify enantiomeric ratios, as racemic mixtures can exhibit divergent pharmacological profiles .
  • Purity validation : Use HPLC (≥98% purity thresholds) to rule out confounding impurities, as required for bioactive amine derivatives .

Advanced: What mechanistic approaches are recommended to elucidate the binding interactions of this compound with central nervous system targets?

Answer:

  • Computational docking : Model interactions with adrenergic or serotonergic receptors using software like AutoDock, leveraging structural data from methoxy-substituted analogs (e.g., methoxamine hydrochloride’s α-adrenergic activity) .
  • Radioligand displacement assays : Quantify affinity for receptors (e.g., 5-HT₁A) using tritiated ligands and competitive binding protocols.
  • Mutagenesis studies : Identify key receptor residues involved in binding by comparing wild-type and mutant receptor responses .

Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer:
Store under 2–8°C in a desiccator to prevent hygroscopic degradation. For extended storage (>6 months), use argon-purged vials to minimize oxidation, as recommended for labile amine hydrochlorides . Regularly monitor purity via TLC or NMR to detect decomposition.

Advanced: How should researchers address challenges in the regioselective synthesis of methoxy-substituted dihydroindenamine derivatives?

Answer:

  • Protecting groups : Temporarily block the methoxy group with tert-butyldimethylsilyl (TBS) ethers during amine introduction to prevent unwanted side reactions .
  • Catalytic optimization : Use palladium catalysts for Suzuki-Miyaura coupling to install substituents at specific positions on the inden ring.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers, as demonstrated in dihydroinden syntheses .

Advanced: How can stability studies under physiological conditions inform the pharmacological applicability of this compound?

Answer:

  • Simulated gastric fluid (SGF) assays : Incubate the compound at 37°C in pH 1.2 buffer to assess oral bioavailability.
  • Plasma stability tests : Measure degradation rates in human plasma via LC-MS to estimate half-life.
  • Metabolite profiling : Use hepatic microsomes to identify primary metabolites (e.g., N-demethylation or O-demethoxy pathways) .

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